N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine
Overview
Description
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been used in the synthesis of novel molecules, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting its utility in creating new chemical entities with specific characteristics (Becerra, Cobo & Castillo, 2021).
Catalysis and Coordination Chemistry
- N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine derivatives have been studied in the formation of Co(II) chloride complexes, showcasing the compound's potential in coordination chemistry and catalysis applications (Choi et al., 2015).
Potential Therapeutic Applications
- Derivatives of this compound have shown promise in treating Alzheimer's disease, demonstrating inhibitory activities against acetylcholinesterase and monoamine oxidase, which are critical targets in Alzheimer's disease management (Kumar et al., 2013).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes incorporating derivatives of this compound have been explored for their photocytotoxic properties in red light, offering potential applications in medical imaging and cancer therapy (Basu et al., 2014).
Anticonvulsant Activity
- Certain Schiff bases of this compound have been synthesized and screened for anticonvulsant activity, suggesting potential therapeutic applications in epilepsy and seizure disorders (Pandey & Srivastava, 2011).
Antibacterial and Antifungal Activities
- Some derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Wang et al., 2015).
Corrosion Inhibition
- The compound's derivatives have been studied for their inhibitory effects on the corrosion of pure iron in acidic media, demonstrating its potential application in materials science (Chetouani et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as nicotinamide phosphoribosyltransferase (nampt) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .
Mode of Action
It’s possible that it may interact with its targets in a manner similar to other compounds in its class .
Biochemical Pathways
Given its potential interaction with nampt, it may influence the nad+ salvage pathway .
Result of Action
Based on its potential interaction with nampt, it may influence cellular processes related to metabolism and aging .
Biochemical Analysis
Biochemical Properties
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction is crucial as NAD+ is involved in numerous biological processes, including metabolism and aging.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the FLT3 and BCR-ABL pathways, which are involved in the proliferation and survival of certain leukemia cells . This inhibition leads to the induction of apoptosis in these cells, demonstrating its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to NAMPT, thereby modulating its activity and influencing the NAD+ salvage pathway . Additionally, it inhibits the FLT3 and BCR-ABL pathways, leading to the suppression of leukemia cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions (2-8°C) and retains its purity over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting specific pathways and inducing apoptosis in leukemia cells . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with NAMPT influences the NAD+ salvage pathway, which plays a pivotal role in cellular metabolism and energy production .
Properties
IUPAC Name |
N-methyl-1-(1-methylpyrazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-7-5-6-3-4-9(2)8-6/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOZTPFIJGKTJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427118 | |
Record name | N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871825-57-9 | |
Record name | N,1-Dimethyl-1H-pyrazole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871825-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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